molecular formula C8H10O3 B1331153 2-(Hydroxymethyl)-4-methoxyphenol CAS No. 41951-76-2

2-(Hydroxymethyl)-4-methoxyphenol

Cat. No. B1331153
CAS RN: 41951-76-2
M. Wt: 154.16 g/mol
InChI Key: KCONKOTZXAFSAY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-methoxyphenol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a type of Schiff base, which is a class of organic compounds typically characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These compounds are known for their ability to form strong intermolecular and intramolecular hydrogen bonds, which can significantly influence their physical and chemical properties .

Synthesis Analysis

The synthesis of chlorinated 4-Methoxyphenols, which are structurally related to 2-(Hydroxymethyl)-4-methoxyphenol, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The purity and structure of the synthesized compounds are confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry . Similarly, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a compound closely related to the title molecule, is achieved through the reaction of o-vanillin with 2-chlorobenzylamine .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For instance, (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol has been studied using X-ray single crystal diffraction, revealing that both enol–imine and keto–amine tautomeric forms coexist in the asymmetric unit . The crystal structure of 2-methoxy-4(phenyliminomethyl)phenol has been determined to crystallize in the orthorhombic system with a non-centrosymmetric space group, which is significant for its non-linear optical properties .

Chemical Reactions Analysis

Schiff bases like 2-(Hydroxymethyl)-4-methoxyphenol can undergo various chemical reactions, including tautomerism, which is the interconversion between two structurally distinct forms (tautomers) that are in chemical equilibrium . The tautomeric forms are influenced by intramolecular hydrogen bonding and can have different physical and chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols, including those similar to 2-(Hydroxymethyl)-4-methoxyphenol, have been extensively studied. These compounds can form strong intermolecular and intramolecular hydrogen bonds, which affect their thermodynamic properties such as enthalpies of formation, vapor pressure, and vaporization enthalpies . The presence of methoxy groups can influence the molecular weights and molecular weight distribution of polymerization products . Additionally, Schiff bases derived from methoxyphenols have been characterized for their antioxidant activity, with some showing significant activity in DPPH assays .

Safety And Hazards

The safety and hazards associated with a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would depend on its specific structure and properties. For example, certain compounds are considered hazardous by the OSHA Hazard Communication Standard and can cause skin irritation and serious eye irritation .

Future Directions

The future directions for research on a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would likely depend on its potential applications. For example, paired electrolysis in the valorization of 5-hydroxymethylfurfural (HMF) is a promising area of research .

properties

IUPAC Name

2-(hydroxymethyl)-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCONKOTZXAFSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333079
Record name 2-(hydroxymethyl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-4-methoxyphenol

CAS RN

41951-76-2
Record name 2-(hydroxymethyl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice cooling, the solution of 5-methoxysalicylaldehyde (5 g) in ether (20 ml) was slowly added dropwise to the suspension of LiAlH4 (0.75 g) in ether (50 ml). After stirring at room temperature for 2 hours, another addition of LiAlH4 (0.5 g) was carried out under ice cooling, with subsequent stirring at room temperature for 30 minutes. To the reaction solution was added ice carefully, followed by sequential addition of 1N HCl and ether. After filtering off insoluble materials using Celite™, the ether layer was separated from the filtrate, and then, the aqueous phase was further extracted with ether. The combined ether layers were washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was washed with ether-hexane and filtered to give the title compound (3.9 g; 77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a suspension of sodium borohydride (2.50 g, 65.8 mmol) in ethanol (100 mL) at 5° C. was added a solution of 2-hydroxy-5-methoxybenzaldehyde (10.00 g, 65.8 mmol) in ethanol (35 mL) dropwise. Upon completion of the addition the reaction mixture was allowed to stir for ten minutes then quenched by the dropwise addition of 10% aqueous acetic acid (75 mL). The ethanol was removed by concentration in vacuo and the resulting mixture poured into water (250 mL) and extracted with ethylacetate (3×100 mL). The combined extracts were washed sequentially with saturated sodium bicarbonate (50 mL), and brine (3×100 mL). The organic extract was dried (Na2SO4) and concentrated to afford a crude product (8.75 g). Trituration with hexane:ether (3:2, 25 mL) afforded 2-hydroxy-5-methoxybenzyl alcohol (7.00 g, 70%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
hexane ether
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-methoxyphenol
Reactant of Route 2
2-(Hydroxymethyl)-4-methoxyphenol
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2-(Hydroxymethyl)-4-methoxyphenol
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2-(Hydroxymethyl)-4-methoxyphenol
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2-(Hydroxymethyl)-4-methoxyphenol
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2-(Hydroxymethyl)-4-methoxyphenol

Citations

For This Compound
25
Citations
ML Hammond, RA Zambias, MN Chang… - Journal of medicinal …, 1990 - ACS Publications
The leukotrienes, metabolites of arachidonic acid produced through the action of the enzyme 5-lipoxygenase, are important mediators of immediate hypersensitivity and inflammation. …
Number of citations: 60 pubs.acs.org
S Arumugam, VV Popik - The Journal of Organic Chemistry, 2010 - ACS Publications
4-Hydroxy-6-methylene-2,4-cyclohexadien-1-one (1) and 4-methoxy-6-methylene-2,4-cyclohexadien-1-one (2) were generated by efficient (Φ = 0.3) photodehydration of 2-(…
Number of citations: 43 pubs.acs.org
T Yakura, Y Tian, Y Yamauchi, M Omoto… - Chemical and …, 2009 - jstage.jst.go.jp
A catalytic hypervalent iodine oxidation of p-alkoxyphenols using 4-iodophenoxyacetic acid (1a) and Oxone® was developed. Reaction of p-alkoxyphenol (2) with a catalytic amount of …
Number of citations: 35 www.jstage.jst.go.jp
C Leonhardt, S Brumm, A Seifert, A Lange… - …, 2014 - Wiley Online Library
Simultaneous twin polymerization was used to synthesize hybrid materials composed of tin oxide, silica, and a phenolic resin starting from a mixture of 2,2′‐spirobi[4H‐1,3,2‐…
C Leonhardt, S Brumm, A Seifert, G Cox… - …, 2013 - Wiley Online Library
Twin polymerization was used to prepare composite materials composed of SnO 2 nanoparticles entrapped in a polymer matrix. Novel, well‐defined tin‐containing molecular precursors…
HH Hussain, G Babic, T Durst, JS Wright… - The Journal of …, 2003 - ACS Publications
We are attempting to develop novel synthetic antioxidants aimed at retarding the effects of free-radical induced cell damage. In this paper we discuss the design strategy and report the …
Number of citations: 256 pubs.acs.org
S Cao, R Christiansen, X Peng - Chemistry–A European …, 2013 - Wiley Online Library
A series of arylboronic esters containing different aromatic substituents and various benzylic leaving groups (Br or N + Me 3 Br − ) have been synthesized. The substituent effects on …
T Yakura, A Ozono, K Morimoto - Chemical and Pharmaceutical …, 2011 - jstage.jst.go.jp
… When 2-hydroxymethyl-4-methoxyphenol (1k) was treated with TBAB–Oxone® under the same conditions, the oxidation selectively occurred at the phenolic hydroxy group to give 2-…
Number of citations: 18 www.jstage.jst.go.jp
M Flueraru - 2006 - repository.library.carleton.ca
The main objective of the thesis was to develop novel synthetic compounds with antioxidant activity superior to Vitamin E aimed at reducing free radical-induced cell damage. The bond …
Number of citations: 3 repository.library.carleton.ca
M Flueraru - 2006 - collectionscanada.gc.ca
The main objective of the thesis was to develop novel synthetic compounds with antioxidant activity superior to Vitamin E aimed at reducing free radical-induced cell damage. The bond …
Number of citations: 2 www.collectionscanada.gc.ca

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